N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
“N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit antibacterial activity .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in several studies . For instance, a series of thiazole, pyrazole, and benzfuran hybrids was synthesized by Abdel-Wahab et al. (2009) and evaluated for their antibacterial and antifungal activities .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Antibacterial and Antimicrobial Properties
- A study designed and synthesized analogs related to the specified compound, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial properties at non-cytotoxic concentrations. Further research discussed the quantitative structure–activity relationships based on antimicrobial screening data, highlighting the potential of such compounds in antibacterial applications (Palkar et al., 2017).
- Another study synthesized and evaluated thiazole/oxazole substituted benzothiazole derivatives for their anti-inflammatory and analgesic properties. The synthesized compounds were also assessed for their antimicrobial activity, comparing their efficacy with reference drugs. The research provides insights into the potential use of these compounds in developing new therapeutic agents (Kumar & Singh, 2020).
- A series of novel thiazolidin-4-ones and azetidin-2-ones derivatives were synthesized and investigated for their antimicrobial properties against various pathogenic bacterial and fungal strains. The study indicates the potential of these compounds in antimicrobial applications (Gilani et al., 2016).
Anticancer Properties
- N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was synthesized and characterized for its antibacterial, antifungal, and anticancer properties. The study sheds light on the potential application of such compounds in anticancer therapy (Senthilkumar et al., 2021).
Antioxidant and Other Biological Activities
- Thiazole derivatives have been explored for their varied biological activities, including antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory activities. The study discusses the synthesis and biological screening of thiazole-5-carboxamide derivatives, contributing to the understanding of their potential in various therapeutic applications (Mhaske et al., 2011).
- Novel transformations of the amino and carbonyl/nitrile groups in thiophenes were studied for thienopyrimidine synthesis, providing insights into the chemical versatility and potential pharmacological applications of these compounds (Pokhodylo et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S2/c18-17(19,20)10-2-1-3-11-13(10)23-16(29-11)25-5-8(6-25)14(27)24-15-22-9(7-28-15)4-12(21)26/h1-3,7-8H,4-6H2,(H2,21,26)(H,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGJSFVLUOGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=NC(=CS4)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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